N-[5-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLPROPANAMIDE
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Overview
Description
N-[5-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLPROPANAMIDE is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
The synthesis of N-[5-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLPROPANAMIDE typically involves multiple steps. One common method includes the reaction of 4-acetylaniline with ethyl bromoacetate to form an intermediate, which is then reacted with thiosemicarbazide to yield the desired thiadiazole derivative . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
N-[5-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLPROPANAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[5-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLPROPANAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting cellular processes and leading to its cytotoxic effects . The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with DNA synthesis and repair mechanisms, leading to cell death .
Comparison with Similar Compounds
N-[5-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLPROPANAMIDE can be compared with other 1,3,4-thiadiazole derivatives, such as:
N-(5-{[2-(4-acetylanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-bromobenzamide: This compound has similar structural features but includes a bromine atom, which may alter its biological activity.
N-(5-{[2-(4-acetylanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide:
Properties
CAS No. |
535954-85-9 |
---|---|
Molecular Formula |
C21H20N4O3S2 |
Molecular Weight |
440.5g/mol |
IUPAC Name |
N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C21H20N4O3S2/c1-14(26)16-8-10-17(11-9-16)22-19(28)13-29-21-25-24-20(30-21)23-18(27)12-7-15-5-3-2-4-6-15/h2-6,8-11H,7,12-13H2,1H3,(H,22,28)(H,23,24,27) |
InChI Key |
MIKJKURNOIUEQP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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